molecular formula C17H16BrNO2 B581963 Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 625127-09-5

Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B581963
CAS No.: 625127-09-5
M. Wt: 346.224
InChI Key: RRSOZVJLXHQQSF-UHFFFAOYSA-N
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Description

Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a bromine atom at the 7th position and a benzyl ester group at the 2nd position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylic acid.

    Esterification: The carboxylic acid is then esterified with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the benzyl ester.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dehalogenated isoquinoline derivatives.

    Substitution: Isoquinoline derivatives with various functional groups at the 7th position.

Scientific Research Applications

Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the benzyl ester group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 7-Bromo-3,4-dihydroisoquinoline-2(1H)-carbaldehyde
  • 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
  • 2-tert-Butyl 3-methyl 7-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate

Comparison:

  • Uniqueness: Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the benzyl ester group, which can influence its reactivity and interactions compared to other similar compounds.
  • Functional Groups: The presence of different functional groups (e.g., aldehyde, trifluoroethanone, dicarboxylate) in similar compounds can lead to variations in their chemical behavior and applications.

Properties

IUPAC Name

benzyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-16-7-6-14-8-9-19(11-15(14)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSOZVJLXHQQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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